2-Fluoro-4-hydroxy-5-iodobenzoic acid

Catalog No.
S12943681
CAS No.
M.F
C7H4FIO3
M. Wt
282.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-hydroxy-5-iodobenzoic acid

Product Name

2-Fluoro-4-hydroxy-5-iodobenzoic acid

IUPAC Name

2-fluoro-4-hydroxy-5-iodobenzoic acid

Molecular Formula

C7H4FIO3

Molecular Weight

282.01 g/mol

InChI

InChI=1S/C7H4FIO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)

InChI Key

YFCZKPOGPKXCJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)O)F)C(=O)O

2-Fluoro-4-hydroxy-5-iodobenzoic acid is a halogenated aromatic compound characterized by the presence of a fluorine atom, a hydroxyl group, and an iodine atom attached to a benzoic acid structure. This compound is part of a class of chemicals known for their diverse biological activities and potential applications in pharmaceuticals and materials science. The molecular formula for 2-Fluoro-4-hydroxy-5-iodobenzoic acid is C7_7H5_5FIO3_3, and its structure features a benzene ring with the aforementioned substituents at specific positions.

, including:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, allowing for the introduction of different functional groups.
  • Reduction Reactions: The compound can undergo reduction, converting the iodine atom to an amino group or other functional groups.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-Fluoro-4-hydroxy-5-iodobenzoic acid exhibits significant biological activity. Compounds with similar structures have demonstrated antibacterial and antibiofilm properties. For instance, halogenated benzoic acids have been found to inhibit the growth of pathogenic bacteria and prevent biofilm formation, which is critical for controlling infections caused by biofilm-associated microorganisms . The presence of fluorine and iodine atoms enhances the interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

The synthesis of 2-Fluoro-4-hydroxy-5-iodobenzoic acid can be achieved through several methods:

  • Direct Halogenation: Starting from benzoic acid derivatives, fluorination and iodination can be performed using reagents such as iodine monochloride and fluorine gas under controlled conditions.
  • Nucleophilic Substitution: Using starting materials like 4-hydroxy-5-iodobenzoic acid, fluorination can be accomplished through nucleophilic substitution reactions.
  • Multi-step Synthesis: Involves the sequential introduction of functional groups through various reactions such as nitration, reduction, and halogenation.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

2-Fluoro-4-hydroxy-5-iodobenzoic acid has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or anti-infective agents.
  • Materials Science: Its unique properties may be exploited in creating new materials with specific functionalities, such as sensors or catalysts.

The compound's ability to interact with biological systems makes it an attractive candidate for further research and development in these fields.

Studies on similar compounds suggest that halogenated benzoic acids can interact with various biological targets, including enzymes and receptors. The presence of halogens like fluorine and iodine enhances binding affinity due to their electronegativity and steric effects. These interactions can lead to modulation of enzyme activity or inhibition of bacterial growth, making these compounds valuable in medicinal chemistry .

Several compounds exhibit structural similarities to 2-Fluoro-4-hydroxy-5-iodobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-4-hydroxybenzoic acidFluorine and hydroxyl groups on benzeneLacks iodine but retains antibacterial properties
3-Fluoro-5-iodobenzoic acidFluorine at position 3 and iodine at position 5Different positioning affects reactivity
2-Chloro-5-iodobenzoic acidChlorine instead of fluorinePotentially lower biological activity
2-Fluoro-5-nitrobenzoic acidNitro group instead of hydroxylDifferent electronic properties
3-Hydroxy-4-fluorobenzoic acidHydroxyl group at position 3Similar reactivity but lacks iodine

These comparisons illustrate how variations in substituent positions and types influence the chemical behavior and biological activity of these compounds. The unique combination of fluorine, hydroxyl, and iodine in 2-Fluoro-4-hydroxy-5-iodobenzoic acid contributes to its distinctive properties and potential applications in various fields.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

281.91892 g/mol

Monoisotopic Mass

281.91892 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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